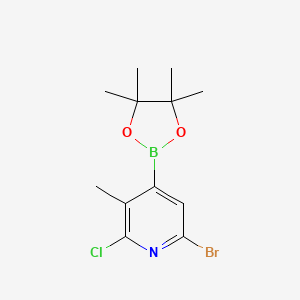
4-Chloro-3-ethynyl-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethynyl-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C7H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are replaced by fluorine, ethynyl, and chlorine groups, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated pyridine (such as 4-chloro-3-iodo-2-fluoropyridine) in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually involve the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of 4-Chloro-3-ethynyl-2-fluoropyridine may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-ethynyl-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide or ethanol.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl or alkyne derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, such as alcohols or alkenes.
Aplicaciones Científicas De Investigación
4-Chloro-3-ethynyl-2-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-ethynyl-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The ethynyl group can facilitate interactions with hydrophobic pockets in target proteins, while the chlorine atom can participate in halogen bonding .
Comparación Con Compuestos Similares
4-Chloro-3-ethynyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
- 4-Chloro-2-ethynyl-3-fluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
These compounds share similar structural features but differ in the position and number of substituents. The unique combination of chlorine, ethynyl, and fluorine in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C7H3ClFN |
|---|---|
Peso molecular |
155.55 g/mol |
Nombre IUPAC |
4-chloro-3-ethynyl-2-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |
Clave InChI |
RNBMCWGMKKRIMO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=CN=C1F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)

![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)
![7-Chloro-6-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B12954632.png)








